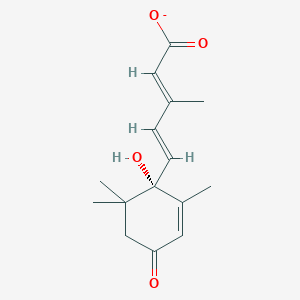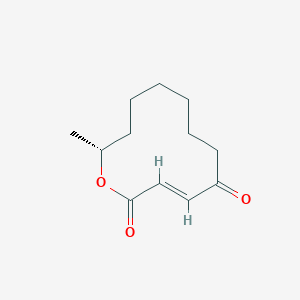
Patulolide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Patulolide A is a natural product found in Penicillium urticae and Penicillium griseofulvum with data available.
Aplicaciones Científicas De Investigación
Biosynthesis and Structural Analysis
Patulolide A is a macrolide antibiotic produced by Penicillium urticae S11R59. Studies have focused on its biosynthesis and structural characteristics. Rodphaya et al. (1986) compared the biological activities and structures of patulolides B and C with this compound, noting their production by the same organism (Rodphaya, Sekiguchi, & Yamada, 1986). Additionally, Rodphaya et al. (1988) investigated the biosynthesis of patulolides, including this compound, through carbon labeling studies (Rodphaya, Nihira, Sakuda, & Yamada, 1988).
Enzymatic Conversion and Oxidation Processes
Rodphaya et al. (1989) studied an enzyme in Penicillium urticae S11R59 that converts patulolide C to this compound, highlighting its role in the biosynthesis of patulolides (Rodphaya, Nihira, & Yamada, 1989).
Synthetic Approaches
Doyle et al. (2000) reported on the synthesis of patulolides A and B using catalytic carbene dimer formation, offering an effective method for macrocyclization (Doyle, Hu, Phillips, & Wee, 2000). Similarly, Risi and Burke (2012) achieved the total synthesis of patulolide C, demonstrating an atom-economical approach (Risi & Burke, 2012).
Structural Revisions and Analog Synthesis
Zhang et al. (2019) isolated thiocladospolides, macrolides structurally related to patulolides, from a mangrove-derived endophytic fungus, leading to structural revisions of related compounds (Zhang, Li, Yang, Meng, & Wang, 2019).
Applications in Biological Imaging
While not directly related to this compound, photoacoustic tomography (PAT), a technology for imaging optical absorption contrast in vivo, is relevant in the broader context of biomedical imaging and could potentially be used in the study of macrolides like this compound. Wang and Yao (2016) provided practical guidelines for PAT systems in life sciences research (Wang & Yao, 2016).
Propiedades
| 97143-16-3 | |
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(3E,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione |
InChI |
InChI=1S/C12H18O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-10H,2-7H2,1H3/b9-8+/t10-/m1/s1 |
Clave InChI |
XETYGXGLGYXEIT-AAXQSMANSA-N |
SMILES isomérico |
C[C@@H]1CCCCCCC(=O)/C=C/C(=O)O1 |
SMILES |
CC1CCCCCCC(=O)C=CC(=O)O1 |
SMILES canónico |
CC1CCCCCCC(=O)C=CC(=O)O1 |
Sinónimos |
patulolide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B1238432.png)
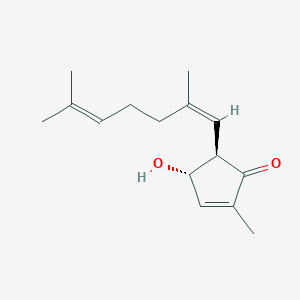
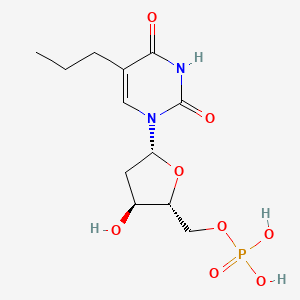
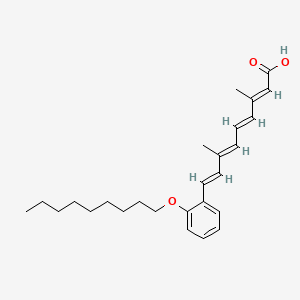
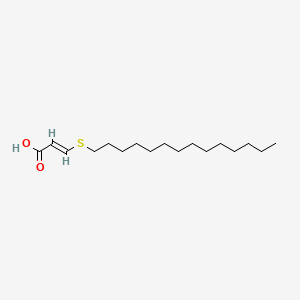


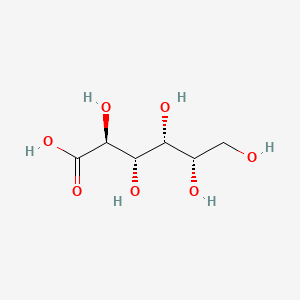
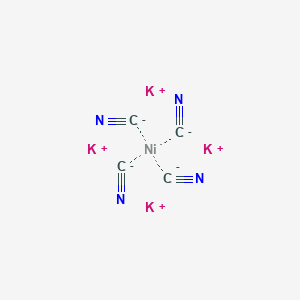
![3-(4-chlorophenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1238444.png)

